molecular formula C12H12N2O2 B039841 4-Ethoxy-2-phenyl-1H-imidazole-5-carbaldehyde CAS No. 117764-77-9

4-Ethoxy-2-phenyl-1H-imidazole-5-carbaldehyde

Cat. No.: B039841
CAS No.: 117764-77-9
M. Wt: 216.24 g/mol
InChI Key: XKXMWCWPVURZFB-UHFFFAOYSA-N
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Description

4-Ethoxy-2-phenyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with an ethoxy group at the 4-position, a phenyl group at the 2-position, and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-phenyl-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized using an acid catalyst to yield the imidazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of a dehydrating agent to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-phenyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 4-Ethoxy-2-phenyl-1H-imidazole-5-carboxylic acid.

    Reduction: 4-Ethoxy-2-phenyl-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-phenyl-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their catalytic activity. Additionally, the phenyl and ethoxy groups can enhance the compound’s binding affinity to hydrophobic pockets in proteins, modulating their function .

Comparison with Similar Compounds

    2-Phenyl-1H-imidazole-4-carbaldehyde: Lacks the ethoxy group, which may affect its solubility and reactivity.

    4-Methoxy-2-phenyl-1H-imidazole-5-carbaldehyde: Contains a methoxy group instead of an ethoxy group, potentially altering its electronic properties and reactivity.

    4-Ethoxy-2-methyl-1H-imidazole-5-carbaldehyde: Substitutes the phenyl group with a methyl group, impacting its steric and electronic characteristics.

Uniqueness: 4-Ethoxy-2-phenyl-1H-imidazole-5-carbaldehyde is unique due to the presence of both the ethoxy and phenyl groups, which confer specific electronic and steric properties that can influence its reactivity and interactions with biological targets. These features make it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

4-ethoxy-2-phenyl-1H-imidazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12-10(8-15)13-11(14-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXMWCWPVURZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(NC(=N1)C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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